2-Amino-4-hexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-Amino-4-hexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties. This compound belongs to the family of 2-amino-4H-pyran-3-carbonitriles, which are known for their potential biological activities, including anti-HIV, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 2-Amino-4-hexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction can be catalyzed by various catalysts, including Mn2O3 nanoparticles, which have been shown to be effective in promoting the reaction under mild conditions . The reaction is usually carried out in a green solvent system, such as a mixture of ethanol and water, to achieve high yields and short reaction times .
Chemical Reactions Analysis
2-Amino-4-hexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-4-hexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Amino-4-hexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can be compared with other similar compounds, such as:
- 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-Amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-Amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological properties and applications .
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-amino-4-hexyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-4-5-8-12-14(11-20)18(21)24-17-13-9-6-7-10-15(13)23-19(22)16(12)17/h6-7,9-10,12H,2-5,8,21H2,1H3 |
InChI Key |
FGJJKXBYFPUSOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N |
Origin of Product |
United States |
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